2-Phenoxynicotinic acid
Overview
Description
2-Phenoxynicotinic acid is a chemical compound with the molecular formula C12H9NO3 . It has a molecular weight of 215.20 g/mol . The IUPAC name for this compound is 2-phenoxypyridine-3-carboxylic acid . It is also known by other names such as 2-Phenoxypyridine-3-carboxylic acid, 3-Pyridinecarboxylic acid, 2-phenoxy-, and 2-Phenoxy-3-pyridinecarboxylic acid .
Synthesis Analysis
A series of this compound hydrazides were synthesized and evaluated for their analgesic and anti-inflammatory activities . Several compounds having an unsubstituted phenyl/4-pyridyl or C-4 methoxy substituent on the terminal phenyl ring showed moderate to high analgesic or anti-inflammatory activity in comparison to mefenamic acid as the reference drug .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C12H9NO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) . The Canonical SMILES representation is: C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 368.5±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.9±3.0 kJ/mol and a flash point of 176.7±23.7 °C . The compound has a molar refractivity of 57.7±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 165.8±3.0 cm3 .
Scientific Research Applications
Analgesic and Anti-inflammatory Applications : 2-Phenoxynicotinic acid hydrazides have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain derivatives demonstrated moderate to high activity compared to mefenamic acid, a standard reference drug. These compounds showed moderate to good COX-1 inhibition and weak COX-2 inhibition activities, suggesting potential in the development of anti-inflammatory and analgesic drugs (Moradi et al., 2010).
Pro-Chelating Agent for Iron : A pro-chelating agent was developed using this compound for inhibiting iron-promoted hydroxyl radical formation. The agent, BSIH, becomes an effective iron chelator upon reaction with hydrogen peroxide, revealing a phenol as a key metal-binding group. This approach represents a promising strategy for chelating specific pools of detrimental metal ions without disrupting healthy metal ion distributions (Charkoudian et al., 2006).
Allosteric Modifiers of Hemoglobin : Isomeric series of 2-(aryloxy)-2-methylpropionic acids, including derivatives of this compound, were prepared and studied for their capacity to decrease the oxygen affinity of human hemoglobin A. Some of these compounds were found to be strong allosteric effectors of hemoglobin, potentially useful in clinical or biological areas that require or would benefit from enhanced oxygen delivery (Randad et al., 1991).
Synthesis and Structure Characterization of Organotin Compounds : Reactions involving this compound led to the creation of triorganotin compounds, which have been characterized by various spectroscopic methods. The study provides insights into the structural characteristics of these compounds and their potential applications in material science (Gao et al., 2008).
Photocatalytic Degradation of Herbicides : Modified this compound was used in the synthesis of a novel photocatalyst for the adsorption and subsequent photocatalytic degradation of 2,4-Dichlorophenoxyacetic acid, a common herbicide. This demonstrates the potential environmental applications of this compound in reducing the impact of herbicides on aquatic ecology (Anirudhan & Anju, 2019).
Safety and Hazards
Properties
IUPAC Name |
2-phenoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGAXJGXGLVFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189097 | |
Record name | 3-Pyridinecarboxylic acid, 2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35620-71-4 | |
Record name | 2-Phenoxynicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35620-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenoxynicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035620714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxylic acid, 2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenoxynicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENOXYNICOTINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCB3HEM6WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 2-phenoxynicotinic acid derivatives contribute to their anti-inflammatory activity?
A1: Research suggests that the presence of an unsubstituted phenyl or 4-pyridyl group, or a C-4 methoxy substituent on the terminal phenyl ring of this compound hydrazides, is associated with moderate to high analgesic and anti-inflammatory activity. [] This structure-activity relationship insight suggests these specific substitutions are crucial for interacting with biological targets related to inflammation.
Q2: How does the anti-inflammatory activity of this compound derivatives compare to traditional NSAIDs like diclofenac?
A2: Studies using the carrageenan-induced rat paw edema assay showed that certain arylidene-2-phenoxybenzoic acid hydrazides, a class of this compound derivatives, exhibited significant reduction in rat paw edema, ranging from 17-58% at different time intervals. [] While this reduction is notable, it's generally considered moderate to good compared to the benchmark drug diclofenac, which demonstrated a 35-74% reduction in inflammation in the same assay. [] This suggests that while promising, further optimization of this compound derivatives may be needed to achieve comparable efficacy to established NSAIDs.
Q3: Beyond their use as standalone anti-inflammatory agents, are there other potential applications for this compound derivatives?
A4: Research highlights the ability of this compound derivatives to act as covalent ligands for specific kinases. [] For instance, a bidentate binder incorporating a this compound moiety was found to selectively and covalently modify JNK-1, a kinase involved in various cellular processes including inflammation and apoptosis. [] This suggests potential applications of these compounds as tools for studying kinase activity and as leads for developing novel therapeutics targeting specific kinases.
Q4: What spectroscopic techniques are commonly employed for the structural characterization of this compound and its derivatives?
A5: Researchers rely on a combination of spectroscopic techniques to confirm the structure of synthesized this compound derivatives. These techniques include nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared spectroscopy (FTIR), and mass spectrometry. [] NMR provides detailed information about the arrangement of atoms within the molecule, FTIR helps identify functional groups present, and mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns. These techniques combined offer a comprehensive understanding of the structure of these compounds.
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